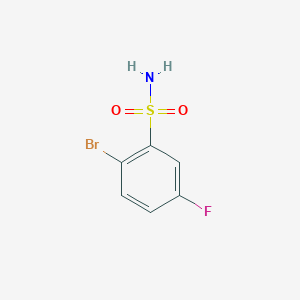

2-Bromo-5-fluorobenzene-1-sulfonamide

Description

2-Bromo-5-fluorobenzene-1-sulfonamide is a halogenated aromatic sulfonamide with a benzene core substituted at positions 1, 2, and 5 by a sulfonamide group, bromine, and fluorine, respectively. Its molecular formula is C₆H₄BrFNO₂S, yielding a molecular weight of 274.13 g/mol. The sulfonamide group (-SO₂NH₂) confers hydrogen-bonding capacity, while the electron-withdrawing halogens (Br, F) influence electronic distribution and acidity.

Properties

IUPAC Name |

2-bromo-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMJXAXLTZWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .

Industrial Production Methods: Industrial production of 2-Bromo-5-fluorobenzene-1-sulfonamide may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-5-fluorobenzene-1-sulfonamide can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-5-fluorobenzene-1-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions .

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique functional groups make it valuable for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzene-1-sulfonamide involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine and fluorine atoms can participate in nucleophilic substitution, while the sulfonamide group can engage in hydrogen bonding and other interactions . The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Electronic Properties: The target compound’s fluorine (high electronegativity) and bromine (polarizable halogen) create strong electron-withdrawing effects, likely lowering the pKa of the sulfonamide NH₂ group compared to compounds with electron-donating substituents (e.g., -OCH₃ or -NH₂ in ). In contrast, 5-bromo-2-chlorobenzene-1-sulfonyl chloride () lacks hydrogen-bond donors, rendering it more reactive as a synthetic intermediate.

Steric and Conformational Differences: The methoxy and amino groups in ’s compound introduce steric bulk and conformational flexibility, as seen in torsion angles (e.g., S1–C7–C8–C9 = 179.57° in ). The target compound’s smaller halogens may reduce steric hindrance, favoring planar aromatic stacking in biological interactions.

Hydrogen-Bonding Capacity: The target compound’s 2 H-bond donors (NH₂) and 2 acceptors (SO₂ oxygens) are fewer than ’s derivative (5 acceptors from -OCH₃, -SO₂, and -NH₂), suggesting reduced solubility in polar solvents compared to the latter.

Biological Activity

2-Bromo-5-fluorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, along with a sulfonamide functional group, is of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Bromine (Br) at position 2

- Fluorine (F) at position 5

- A sulfonamide (SO₂NH₂) group attached to the benzene ring

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit varying degrees of antimicrobial activity. A study assessing various sulfonamide derivatives found that while some compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, others did not show notable activity below certain concentrations (e.g., MIC > 100 µM) .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | >100 | No significant activity |

| Ciprofloxacin | <10 | Strong antibacterial activity |

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of various enzymes. For instance, they can inhibit carbonic anhydrase, an enzyme critical in regulating pH and fluid balance in biological systems. The inhibition of this enzyme has implications for treating conditions like glaucoma and edema .

A docking study suggested that this compound could interact with calcium channels, potentially influencing vascular resistance and perfusion pressure . This suggests its role in cardiovascular applications.

Study on Perfusion Pressure

In an experimental setup using isolated rat hearts, the effects of various benzenesulfonamides on perfusion pressure were evaluated. The study indicated that certain derivatives could significantly alter coronary resistance. For example, compounds similar to this compound were tested at low concentrations (0.001 nM), showing varying impacts on coronary resistance .

Experimental Design:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | - |

| II | Benzenesulfonamide | 0.001 |

| III | Compound A | 0.001 |

| IV | Compound B | 0.001 |

Results indicated that the presence of certain sulfonamides led to a statistically significant decrease in coronary resistance compared to controls (p < 0.05).

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. For instance, computational studies using tools like SwissADME indicate favorable permeability characteristics for this compound across biological membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.